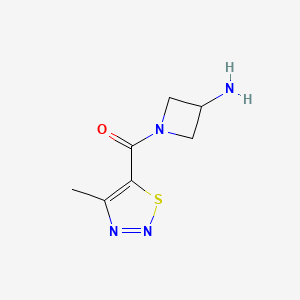![molecular formula C11H15FN2O B1466700 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine CAS No. 1488018-12-7](/img/structure/B1466700.png)
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine
Übersicht
Beschreibung
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a fluorophenoxyethyl group. It is primarily used in research and development, particularly in the field of pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves several steps. One common method includes the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with azetidin-3-one under suitable conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can be compared with other azetidine derivatives, such as:
1-[2-(4-Chlorophenoxy)ethyl]azetidin-3-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-[2-(4-Bromophenoxy)ethyl]azetidin-3-amine: Contains a bromine atom, potentially leading to different chemical and biological properties.
1-[2-(4-Methylphenoxy)ethyl]azetidin-3-amine: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-6-5-14-7-10(13)8-14/h1-4,10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUATBQFHKQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)



![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)



![3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466635.png)


![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)

